molecular formula C14H21N3O2S B13436244 N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2

N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2

Cat. No.: B13436244
M. Wt: 303.35 g/mol
InChI Key: SUDSAMPFROMSLM-LTKZMZGJSA-N
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Description

N6-[(Benzylamino)carbonothioyl]lysine-¹³C₆,¹⁵N₂ is a stable isotope-labeled lysine derivative featuring dual isotopic enrichment (¹³C₆ and ¹⁵N₂) and a benzylamino carbonothioyl (-NH-CS-NH-Benzyl) modification at the N6 position. This compound is primarily utilized in quantitative proteomics and mass spectrometry (MS)-based assays, where isotopic labeling enables precise quantification of peptides or proteins in complex biological matrices . The benzylamino carbonothioyl group introduces a thioamide bond, which may enhance stability, alter ionization efficiency, or serve as a functional handle for biochemical interactions .

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

303.35 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-6-(benzylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid

InChI

InChI=1S/C14H21N3O2S/c15-12(13(18)19)8-4-5-9-16-14(20)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,18,19)(H2,16,17,20)/t12-/m0/s1/i4+1,5+1,8+1,9+1,12+1,13+1,15+1,16+1

InChI Key

SUDSAMPFROMSLM-LTKZMZGJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2]

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis begins with N2-tert-butoxycarbonyl-N6-benzyloxycarbonyl-L-lysine , a protected lysine derivative that allows selective modifications at the amino groups while preserving the carboxyl group.

Isotopic Labeling Incorporation

  • Carbon-13 and Nitrogen-15 Labeling:
    The isotopic labels are introduced via reagents such as 13C-labeled methyl iodide and 15N-labeled ammonia or amines during the synthesis steps. These reagents are chosen for their high isotopic purity and reactivity.

Synthesis Steps

Step Description Reagents & Conditions References
Protection of amino groups Use of Boc and Z groups to protect amino functionalities Boc anhydride, Z-Cl, in suitable solvents
Introduction of isotopic labels Alkylation with 13C-methyl iodide for carbon labeling Methyl iodide-13C, base (e.g., potassium carbonate)
Formation of benzylamino group Nucleophilic substitution with benzylamine derivatives Benzylamine, catalytic conditions
Formation of carbonothioyl moiety Reaction with thiocarbonyl reagents Thiocarbonyl chloride derivatives
Deprotection Removal of Boc and Z protecting groups Acidic conditions (e.g., trifluoroacetic acid)
Purification Crystallization or chromatography Standard techniques

Final Product Isolation

The final product is purified via recrystallization or preparative HPLC to ensure high isotopic and chemical purity, suitable for biological applications.

Data Table Summarizing Preparation Parameters

Parameter Details References
Starting Material N2-tert-butoxycarbonyl-N6-benzyloxycarbonyl-L-lysine
Isotopic Reagents Methyl iodide-13C, ammonia-15N
Reaction Conditions Mild base, room temperature, inert atmosphere
Purification Method Recrystallization, chromatography
Yield Typically 50-70%, depending on scale
Isotopic Purity >99% for 13C and 15N

Literature and Research Findings

  • A detailed synthesis of related lysine derivatives, including isotopically labeled variants, has been documented, emphasizing protection/deprotection strategies and the incorporation of isotopic labels during alkylation steps.

  • The synthesis of N6,N6,N6-trimethyl-L-lysine dioxalate provides insights into methylation techniques applicable to lysine derivatives, highlighting the importance of protecting groups and reaction conditions.

  • Commercially available isotopically labeled lysine compounds, such as those from LGC Standards and Thermo Fisher Scientific, utilize similar synthetic principles, ensuring high purity and isotopic incorporation.

Chemical Reactions Analysis

Types of Reactions

BITC-[13C6,15N2]Lys can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

BITC-[13C6,15N2]Lys has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BITC-[13C6,15N2]Lys involves its incorporation into proteins during synthesis. The labeled isotopes allow for precise tracking and quantification of proteins in various biological systems. The compound interacts with molecular targets such as enzymes and receptors, providing insights into their function and regulation .

Comparison with Similar Compounds

Key Structural and Functional Attributes:

  • Molecular Formula : C₁₃¹³C₆H₂₃N¹⁵N₂O₂S (exact formula varies with isotopic substitution).
  • Isotopic Purity: >97% enrichment for ¹³C and ¹⁵N, critical for minimizing background noise in MS .
  • Applications :
    • Internal standard in peptide quantification workflows (e.g., cancer biomarker discovery) .
    • Probing enzyme-substrate interactions due to thioamide substitution .

Comparison with Similar Compounds

L-Lysine-¹³C₆,¹⁵N₂ Hydrochloride

Structural Differences :

  • Lacks the benzylamino carbonothioyl group; only the lysine backbone is isotopically labeled. Functional Comparison:
  • Role in Proteomics : Used as a metabolic tracer or internal standard for unmodified lysine residues in peptides .
  • Research Findings : Demonstrated utility in large-scale peptide libraries (4683 peptides) for cancer biomarker validation, with 452 isotope-labeled variants .
Property N6-[(Benzylamino)carbonothioyl]lysine-¹³C₆,¹⁵N₂ L-Lysine-¹³C₆,¹⁵N₂ Hydrochloride
Modification Benzylamino carbonothioyl None
Isotopic Enrichment ¹³C₆, ¹⁵N₂ (>97%) ¹³C₆, ¹⁵N₂ (>97%)
Key Application Functionalized MS standards Metabolic tracing, basic MS
Reference

Arginine-¹³C₆,¹⁵N₄

Structural Differences :

  • Basic amino acid with guanidino group; isotopic labeling (¹³C₆,¹⁵N₄) differs in position and count. Functional Comparison:
  • Proteomics Utility : Both used in peptide quantification, but arginine’s higher nitrogen content (¹⁵N₄) provides a +10 Da shift, aiding multiplexed experiments .
  • Fragmentation Patterns: Arginine’s guanidino group produces characteristic b/y ions, while the benzylamino carbonothioyl group in the target compound may yield unique fragments for identification .
  • Research Findings : Co-utilized with lysine-¹³C₆,¹⁵N₂ in variable modification searches (e.g., Mascot score >66 for protein quantification) .
Property N6-[(Benzylamino)carbonothioyl]lysine-¹³C₆,¹⁵N₂ Arginine-¹³C₆,¹⁵N₄
Amino Acid Type Lysine derivative Arginine
Isotopic Signature +8 Da (¹³C₆,¹⁵N₂) +10 Da (¹³C₆,¹⁵N₄)
Functional Group Thioamide, benzylamino Guanidino
Key Application Thioamide-specific assays Multiplexed quantification
Reference

Substituted Benzylamino Compounds (e.g., 2-Benzylamino-2-phenyl-acetamide)

Structural Differences :

  • Benzylamino group attached to a phenyl-acetamide backbone, lacking isotopic labels or lysine moieties . Functional Comparison:
  • Biological Role : Designed for pharmacological activity (e.g., enzyme inhibition), unlike the MS-focused target compound .
  • Chemical Stability: The carbonothioyl group in the target compound may confer resistance to proteolytic cleavage compared to standard benzylamino derivatives .
Property N6-[(Benzylamino)carbonothioyl]lysine-¹³C₆,¹⁵N₂ 2-Benzylamino-2-phenyl-acetamide
Core Structure Lysine backbone Phenyl-acetamide
Isotopic Labeling Yes No
Primary Use Proteomics Drug development
Reference

Functional Comparison :

  • Isotopic Tracing : Both use ¹⁵N labels for pathway tracking, but the target compound is applied in proteomics, whereas saxitoxin intermediates study biosynthetic routes .
Property N6-[(Benzylamino)carbonothioyl]lysine-¹³C₆,¹⁵N₂ Saxitoxin ¹⁵N Intermediates
Field of Study Proteomics Toxin biosynthesis
Isotopic Purpose Quantification Metabolic tracking
Key Technique MS/MS quantification HR-LC-MS/MS pathway analysis
Reference

Biological Activity

N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2 is a stable isotope-labeled amino acid derivative of lysine that has garnered attention in various biological research contexts. This compound is particularly notable for its applications in proteomics and metabolic studies due to its ability to facilitate the tracking of proteins and metabolites within biological systems.

  • Molecular Formula : C8¹³C6H21N¹5N2O2S
  • Molecular Weight : 303.34 g/mol
  • CAS Number : 1609246-42-5
  • Isotopic Composition : Contains stable isotopes of carbon (¹³C) and nitrogen (¹⁵N), which enhance its utility in mass spectrometry applications.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological molecules. The compound's thioamide group is believed to play a crucial role in modulating enzyme activities and influencing metabolic pathways. Its incorporation into proteins can alter their functional properties, enabling researchers to study the dynamics of protein interactions and modifications.

Applications in Research

  • Proteomics : The compound is widely used in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) experiments, allowing for quantitative proteomic analyses. By incorporating this labeled lysine into proteins, researchers can track changes in protein abundance and post-translational modifications under various experimental conditions .
  • Metabolic Studies : As a labeled amino acid, it serves as a tracer in metabolic flux analysis, helping scientists understand how lysine metabolism is altered in different physiological or pathological states. This can provide insights into metabolic disorders or the effects of drugs on metabolic pathways .
  • Cell Culture Applications : this compound has been utilized in cell culture systems to study protein synthesis and degradation rates, particularly when investigating the effects of microRNAs on cellular processes .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study 1 : In a study examining the effects of microRNA on protein expression profiles in neuroblastoma cells, researchers employed SILAC with this compound to quantify changes in protein levels following microRNA transfection. The results indicated significant alterations in proteins involved in cell proliferation and apoptosis pathways .
  • Study 2 : Another investigation focused on the metabolic pathways of lysine in cancer cells using this labeled amino acid as a tracer. The findings revealed that cancer cells exhibit altered lysine metabolism compared to normal cells, suggesting potential therapeutic targets for intervention .

Data Tables

PropertyValue
Molecular FormulaC8¹³C6H21N¹5N2O2S
Molecular Weight303.34 g/mol
CAS Number1609246-42-5
Isotopic Purity99% ¹³C, 99% ¹⁵N
Melting Point263-264 °C (dec.)

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